molecular formula C25H25N7O2 B6247040 [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate CAS No. 2416236-24-1

[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate

Cat. No. B6247040
CAS RN: 2416236-24-1
M. Wt: 455.5
InChI Key:
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Description

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . They are identified by their three planar aromatic rings, each of which has a heteroatom and two non-rigid nitrogen functionalities at the 3 and 6 locations .


Synthesis Analysis

The synthesis of acridine derivatives often involves varying the type and position of the substituent on the acridine core to broaden the applicability of acridine derivatives .


Molecular Structure Analysis

Acridine derivatives are characterized by their semi-planar heterocyclic structure, which appreciably interacts with different biomolecular targets .


Chemical Reactions Analysis

The unique planar ring structure allows acridone derivatives to act as DNA intercalators . Intercalation, which is fuelled by charge transfer and π-stacking interactions, sandwiched the polyaromatic chromophore between the base pairs of the double helix and eventually caused the helical structure to unwind .


Physical And Chemical Properties Analysis

Acridine derivatives are known for their rigid structure, planarity, high thermal stability, and ability to donate electrons .

Mechanism of Action

DNA intercalation, along with its subsequent impacts on biological processes involving DNA and related enzymes, is principally responsible for the mode of action of acridine .

Safety and Hazards

While specific safety and hazard information for “[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate” is not available, it’s important to note that the clinical application of many acridine derivatives is limited due to side effects .

Future Directions

Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate involves the reaction of 3,6-bis(dimethylamino)acridine with 2-(4-azidophenyl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a base such as triethylamine to yield the final product.", "Starting Materials": [ "3,6-bis(dimethylamino)acridine", "2-(4-azidophenyl)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Triethylamine" ], "Reaction": [ "Step 1: Dissolve 3,6-bis(dimethylamino)acridine and 2-(4-azidophenyl)acetic acid in a suitable solvent such as dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Remove the dicyclohexylurea precipitate by filtration and wash the filtrate with water and brine.", "Step 4: Concentrate the organic layer and purify the resulting intermediate by column chromatography.", "Step 5: Dissolve the intermediate in a suitable solvent such as ethanol and add triethylamine to the solution.", "Step 6: Stir the reaction mixture at room temperature for several hours and then concentrate the solution.", "Step 7: Purify the final product by column chromatography and obtain [3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate as a yellow solid." ] }

CAS RN

2416236-24-1

Product Name

[3,6-bis(dimethylamino)acridin-9-yl]amino 2-(4-azidophenyl)acetate

Molecular Formula

C25H25N7O2

Molecular Weight

455.5

Purity

95

Origin of Product

United States

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